molecular formula C14H20BNO4 B1405746 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2033056-80-1

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B1405746
M. Wt: 277.13 g/mol
InChI Key: KLHBWKPOCQQEOI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide with a methoxy group at the 3-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position . The presence of the dioxaborolan-2-yl group suggests that it might be used in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been solved using methods like X-ray crystallography .


Chemical Reactions Analysis

The compound might be involved in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds suggest that it might be a solid at room temperature . The compound might also be sensitive to moisture .

Scientific Research Applications

Neuroleptic Activity

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide analogs have been synthesized and evaluated for neuroleptic activity. Compounds in this class have shown potential in treating psychosis, with some showing significantly higher potency than standard neuroleptics and a better ratio of antistereotypic activity to cataleptogenicity, suggesting fewer side effects (Iwanami et al., 1981).

Dopamine Receptor Antagonism

Benzamide derivatives, including 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, have been studied for their effect on dopamine metabolism. These compounds have shown to increase dopamine metabolites significantly, indicating a selective antagonism of D2 dopamine receptors. This property positions them as candidates for new antipsychotic agents (Shibanoki et al., 1989).

Cancer Imaging and Treatment

Several benzamide analogs, including those related to 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, have been developed and labeled for imaging purposes, particularly in cancer diagnostics. These compounds, labeled with radioactive isotopes, have been used in preclinical models to assess their potential in imaging the proliferative status of tumors, such as breast cancer, via positron emission tomography (PET) (Tu et al., 2005).

Anti-Fibrosis Potential

Benzamide derivatives have been investigated for their anti-fibrotic effects. Compounds in this category have demonstrated the ability to suppress renal and hepatic fibrosis and exert anti-metastatic effects in certain mouse models, suggesting potential therapeutic applications in treating fibrosis-related conditions (Kim et al., 2008).

properties

IUPAC Name

3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBWKPOCQQEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157405
Record name Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS RN

2033056-80-1
Record name Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033056-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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